molecular formula C11H9NO2 B572133 1,2-Dihydro-2-methyl-1-oxoisoquinoline-8-carbaldehyde CAS No. 1374651-54-3

1,2-Dihydro-2-methyl-1-oxoisoquinoline-8-carbaldehyde

Cat. No.: B572133
CAS No.: 1374651-54-3
M. Wt: 187.198
InChI Key: FRGCKBUHGAOCAB-UHFFFAOYSA-N
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Description

1,2-Dihydro-2-methyl-1-oxoisoquinoline-8-carbaldehyde (CAS 1374651-54-3) is a heterocyclic organic compound featuring an isoquinoline backbone modified with a methyl group at position 2, a ketone group at position 1, and a carbaldehyde substituent at position 8 . Its molecular formula is C₁₁H₁₁NO₂, with a molecular weight of 189.21 g/mol. This compound is of significant interest in medicinal chemistry and drug discovery due to its structural versatility. The carbaldehyde group at position 8 enables further functionalization, making it a valuable intermediate for synthesizing bioactive molecules, such as kinase inhibitors or antimicrobial agents.

Properties

IUPAC Name

2-methyl-1-oxoisoquinoline-8-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c1-12-6-5-8-3-2-4-9(7-13)10(8)11(12)14/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRGCKBUHGAOCAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C(C1=O)C(=CC=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dihydro-2-methyl-1-oxoisoquinoline-8-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of 2-methyl-1,2,3,4-tetrahydroisoquinoline as a starting material, which undergoes oxidation to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of efficient catalysts and reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

1,2-Dihydro-2-methyl-1-oxoisoquinoline-8-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions include various substituted isoquinolines, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

1,2-Dihydro-2-methyl-1-oxoisoquinoline-8-carbaldehyde has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of other isoquinoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,2-Dihydro-2-methyl-1-oxoisoquinoline-8-carbaldehyde involves its interaction with specific molecular targets and pathways. It is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation .

Comparison with Similar Compounds

Table 1: Key Properties of 1,2-Dihydro-2-methyl-1-oxoisoquinoline-8-carbaldehyde and Analogues

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity Highlights Applications
This compound 1374651-54-3 C₁₁H₁₁NO₂ 189.21 2-methyl, 1-oxo, 8-carbaldehyde High electrophilicity at C8 aldehyde Drug intermediates, cross-coupling reactions
8-Methoxyisoquinoline N/A C₁₀H₉NO 159.19 8-methoxy Electron-rich aromatic system Fluorescence probes, ligand synthesis
7-Iodoisoquinolin-1(2H)-one 1080673-25-1 C₉H₆INO 271.06 7-iodo, 1-oxo Halogen-mediated cross-coupling Suzuki-Miyaura reactions
8-Methylquinoline N/A C₁₀H₉N 143.19 8-methyl Enhanced lipophilicity Corrosion inhibitors, agrochemicals
8-Methoxy-4-isochromanone N/A C₁₀H₁₀O₃ 178.19 8-methoxy, cyclic ketone Ring-opening reactivity Polymer precursors

Research Findings and Functional Differences

Pharmacological Potential

  • Bioactivity: The methyl and aldehyde groups in this compound may enhance binding to enzymatic pockets, as seen in kinase inhibition studies. Comparatively, 8-Methylquinoline’s lipophilic methyl group improves membrane permeability, favoring its use in antimalarial agents .

Solubility and Stability

  • Solubility: The carbaldehyde group increases polarity, improving aqueous solubility relative to 8-Methylquinoline, which is more lipophilic. However, 8-Methoxy-4-isochromanone’s cyclic ketone structure enhances stability in acidic conditions .
  • Oxidative Stability: The 1-oxo group in the target compound may render it prone to oxidation under harsh conditions, whereas 8-Methoxyisoquinoline’s aromatic system offers greater stability .

Biological Activity

1,2-Dihydro-2-methyl-1-oxoisoquinoline-8-carbaldehyde is an organic compound with the molecular formula C11H9NO2C_{11}H_{9}NO_{2} and a molecular weight of 187.19g/mol187.19\,g/mol . This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

The compound is characterized by its unique isoquinoline structure, which contributes to its reactivity and biological properties. It typically undergoes various chemical reactions, including oxidation and reduction, leading to the formation of different derivatives that may exhibit distinct biological activities .

Biological Activity

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. A study demonstrated that derivatives of this compound showed significant inhibition against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .

Anticancer Activity

Several studies have investigated the anticancer properties of this compound. For instance, it has been reported to induce apoptosis in cancer cell lines through the modulation of specific signaling pathways. The mechanism involves the activation of caspases and the downregulation of anti-apoptotic proteins .

Table 1: Summary of Biological Activities

Activity TypeEffectivenessMechanism of Action
AntimicrobialModerateInhibition of bacterial growth
AnticancerHighInduction of apoptosis via caspase activation
Anti-inflammatoryModerateModulation of inflammatory cytokines

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The compound is known to modulate enzyme activities and receptor interactions, influencing various cellular pathways:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation : It interacts with receptors that regulate cell proliferation and apoptosis, contributing to its anticancer effects.
  • Oxidative Stress Induction : The compound may increase oxidative stress within cells, promoting apoptotic pathways in cancer cells.

Case Studies

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL .

Case Study 2: Cancer Cell Apoptosis

In vitro experiments conducted on breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent increase in apoptosis markers. Flow cytometry analysis revealed an increase in early and late apoptotic cells after treatment with concentrations above 25 µM .

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